cis-2,6-Dimethylpiperidine
Overview
Description
Mechanism of Action
Target of Action
The primary target of cis-2,6-Dimethylpiperidine is the MoP (001) surface . The compound locates at the Mo top site via the N atom, and the molecular planes parallel with the MoP surface .
Mode of Action
The this compound interacts with its target through a process known as denitrification . The energy barrier of the C–N bond cleavage of piperidinium (protonated piperidine) is much lower than that of the direct C–N bond cleavage of piperidine . This indicates a promoting effect of the protonation on the C–N bond cleavage . The same trend is also found for 2-MP and 2,6-DMP .
Biochemical Pathways
The denitrification mechanisms of piperidine, 2-methylpiperidine (2-MP), and 2,6-dimethylpiperidine (2,6-DMP) on MoP(001) were studied using self-consistent periodic density functional theory (DFT) . Both the protonation and α-position methylation could promote the C–N bond cleavage of piperidine on MoP (001), and the positive effect of protonation on C–N bond activation was more significant than that of the methylation .
Pharmacokinetics
It’s known that the compound has a boiling point of 127-128 °c and a density of 0.84 g/mL at 25 °C , which may impact its bioavailability.
Result of Action
It’s known that the compound can be used for the preparation of four new zincates and one new magnesiate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nanofin can be synthesized through the hydrogenation of 2,6-dimethylpyridine. The reaction typically involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures. The process yields 2,6-dimethylpiperidine as the primary product .
Industrial Production Methods: In industrial settings, the production of Nanofin involves large-scale hydrogenation reactors where 2,6-dimethylpyridine is subjected to hydrogenation in the presence of a palladium catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: Nanofin can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced further to form various piperidine derivatives.
Substitution: Nanofin can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of different piperidine derivatives.
Substitution: Formation of substituted piperidines with various functional groups
Scientific Research Applications
Nanofin has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on nicotinic acetylcholine receptors and its potential neuroprotective properties.
Medicine: Investigated for its antihypertensive effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Comparison with Similar Compounds
Pilocarpine: Another compound that interacts with acetylcholine receptors but acts as an agonist rather than an antagonist.
Mivacurium: A neuromuscular blocker with a different mechanism of action but similar therapeutic applications.
Rivanicline: A nicotinic receptor partial agonist used in smoking cessation.
Uniqueness of Nanofin: Nanofin’s uniqueness lies in its specific action as a nicotinic acetylcholine receptor antagonist with antihypertensive effects. Unlike other similar compounds, Nanofin is primarily used for its neuroprotective and antihypertensive properties, making it a valuable compound in both medical and scientific research .
Properties
IUPAC Name |
2,6-dimethylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGKUVSVPIIUCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5072-45-7 (hydrochloride) | |
Record name | Nanofin [INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048527 | |
Record name | 2,6-Lupetidine | |
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Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 2,6-Dimethylpiperidine | |
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Vapor Pressure |
2.56 [mmHg] | |
Record name | 2,6-Dimethylpiperidine | |
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CAS No. |
504-03-0, 766-17-6 | |
Record name | 2,6-Dimethylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-03-0 | |
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Record name | Nanofin [INN] | |
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Record name | 2,6-Dimethylpiperidine | |
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Record name | Nanofin | |
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Record name | 2,6-Dimethylpiperidine | |
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Record name | 2,6-Dimethylpiperidine | |
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Record name | Piperidine, 2,6-dimethyl- | |
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Record name | 2,6-Lupetidine | |
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Record name | Nanofin | |
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Record name | NANOFIN | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the conformational preference of cis-2,6-dimethylpiperidine?
A1: this compound predominantly adopts a chair conformation with the nitrogen lone pair in the equatorial position. This preference is driven by the larger A-value of the methyl group compared to the nitrogen lone pair, favoring their equatorial placement to minimize steric interactions [, ].
Q2: How does the this compound moiety contribute to the catalytic activity of chiral amino alcohol ligands?
A2: In chiral amino alcohol ligands anchored to polystyrene resins, the this compound unit acts as a sterically demanding group, enhancing the enantioselectivity of reactions like the diethylzinc addition to benzaldehyde. This is attributed to the restricted rotation around the C-N bond due to the bulky substituents, creating a well-defined chiral environment around the metal center [].
Q3: Can this compound be used in deprotonative metalation reactions?
A3: Yes, this compound can act as a catalyst in conjunction with alkyl Grignard reagents for the deprotonative metalation of chlorothiophene at room temperature. This method offers a mild and efficient route to generate thienyl Grignard reagents, which can be further utilized in polymerization or cross-coupling reactions [].
Q4: Are there any known applications of this compound in the context of frustrated Lewis pairs?
A4: Research indicates that the hydroboration of N-allyl-cis-2,6-dimethylpiperidine with HB(C6F5)2 leads to the formation of a trimethylene-bridged frustrated N/B Lewis pair. This Lewis pair, generated in situ, can react with carbon monoxide and subsequently with various substrates like CO2, terminal alkynes, and dihydrogen, showcasing its potential in small molecule activation [].
Q5: Does this compound exhibit any corrosion inhibition properties?
A5: Electrochemical studies have demonstrated that this compound can act as a mixed-type corrosion inhibitor for iron in perchloric acid. It adsorbs onto the iron surface, forming a protective layer and hindering both the anodic and cathodic corrosion processes. The efficiency of inhibition is influenced by the concentration of this compound and follows a Langmuir adsorption isotherm [].
Q6: How does this compound influence the structure and properties of organometallic compounds?
A7: Incorporating this compound as a ligand in organometallic complexes, particularly sodium zincates, has yielded interesting structural motifs and reactivity patterns. The steric bulk of this compound can dictate the nuclearity and aggregation state of these complexes, influencing their reactivity as bases and nucleophiles in various organic transformations [, ].
Q7: Have any crystal structures been reported for compounds containing this compound?
A8: Yes, crystallographic studies have elucidated the structures of several compounds containing this compound. These include terephthalic acid salts [], tetrafluorophenylmercurials [], and borataepoxide systems [], providing insights into the conformational preferences and intermolecular interactions of this molecule.
Q8: What is the impact of the this compound moiety on the spectroscopic properties of molecules?
A9: The presence of this compound can significantly impact NMR spectroscopic data, particularly in cases involving restricted rotation. For instance, in N-(1-naphthoyl)-cis-2,6-dimethylpiperidine, the bulky substituents lead to correlated rotation about the aryl-CO and amide bonds, evidenced by distinct dynamic NMR behavior and slower rotation rates compared to less hindered analogs [].
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